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Compound of Interest

4-Cyano-3-fluorophenyl 4-
Compound Name:
propylbenzoate

cat. No.: B1582055

An In-Depth Technical Guide to 4-Cyano-3-fluorophenyl 4-propylbenzoate

Abstract

This technical guide provides a comprehensive overview of 4-Cyano-3-fluorophenyl 4-
propylbenzoate, a specialized organic molecule of significant interest in materials science and
synthetic chemistry. Characterized by its unique molecular architecture, which includes a
fluorinated cyanophenyl head group and a propylbenzoate tail, this compound is a critical
component in the formulation of advanced liquid crystal mixtures. Its distinct combination of a
rigid core, flexible tail, and strong dipole moment imparts desirable properties for high-
performance displays. Furthermore, it serves as a versatile building block for the synthesis of
complex pharmaceuticals and agrochemicals. This document details its chemical structure,
physicochemical properties, a validated synthesis protocol, its core applications with an
emphasis on structure-property relationships, and essential safety and handling information for
laboratory and industrial settings.

Molecular Identity and Structure
Chemical Structure

4-Cyano-3-fluorophenyl 4-propylbenzoate is an aromatic ester. The molecule consists of a
4-propylbenzoic acid moiety esterified with a 4-cyano-3-fluorophenol. This arrangement results
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in a rod-like (calamitic) molecular geometry, which is a fundamental prerequisite for the
formation of liquid crystalline phases.

SMILES:CCCC1=CC=C(C=C1)C(=0)0C2=CC=C(C=C2F)C#N[1]

Nomenclature and Identifiers

The compound is identified by several names and registry numbers, crucial for unambiguous
sourcing and regulatory compliance.

Identifier Value

IUPAC Name (4-cyano-3-fluorophenyl) 4-propylbenzoate[2]

Synonyms 4-Propylbenzoic Acid 4-Cyano-3-fluorophenyl
Ester[3]

CAS Number 86776-51-4[2][3][4]

Molecular Formula C17H14FNO2[1][2][3]

Molecular Weight 283.30 g/mol [2][3][4]

EC Number 617-917-2[2]

MDL Number MFCD06797522[3][4]

Structural Rationale and Significance

The utility of this molecule is derived directly from the specific roles of its constituent functional
groups. Understanding this relationship is key to its application.

o Benzoate Core: The two phenyl rings connected by the ester linkage form a rigid, planar
core. This rigidity is essential for the molecular anisotropy that drives the formation of
ordered, yet fluid, liquid crystal phases.

o Terminal Cyano Group (-C=N): This group possesses a large dipole moment. In a bulk
material, these dipoles create strong intermolecular interactions that promote the parallel
alignment required for the nematic phase and allow for rapid switching in the presence of an
external electric field—the fundamental principle of LCD operation.[5]
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» Lateral Fluoro Group (-F): The substitution of a fluorine atom ortho to the cyano group is a
critical design choice. It modifies the molecule's electronic properties, influencing key liquid
crystal parameters such as dielectric anisotropy, viscosity, and clearing point. This fine-tuning
is essential for formulating mixtures that meet the specific performance targets of a display
device.

o Alkyl Tail (-CH2CH2CHs): The flexible 4-propyl tail disrupts perfect crystalline packing. This
disruption lowers the melting point and helps to establish a broad, stable liquid crystalline
temperature range (mesophase), which is crucial for devices operating under varying
ambient conditions.[5]

Physicochemical and Spectroscopic Properties
Physical Properties

The macroscopic properties of the compound are consistent with its intended use as a
component in stable chemical formulations.

Property Value Source(s)

White to almost white powder
Appearance ) ) [3]
or crystalline solid

Melting Point 69.0to 73.0 °C [3]
_ >98.0% (by Gas
Purity [3114]
Chromatography)

Recommended to be stored at
Storage [3]
room temperature

Spectroscopic Profile

Structural elucidation and quality control rely on standard spectroscopic techniques. While raw
spectra are lot-specific, the expected profile is as follows:

e 1H NMR: The proton NMR spectrum will show distinct regions. Aromatic protons will appear
in the downfield region (approx. 7.0-8.2 ppm). The aliphatic protons of the propyl group will
appear upfield, with the a-methylene protons deshielded by the adjacent phenyl ring, the (3-
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methylene protons further upfield, and the terminal methyl group appearing as a
characteristic triplet.

e 13C NMR: The carbon spectrum will resolve all 17 unique carbon atoms.[2] Key resonances
include the nitrile carbon (~115-120 ppm), the carbonyl carbon of the ester (~165 ppm), and
multiple aromatic carbons, with their chemical shifts influenced by the fluorine and cyano
substituents.[6]

e FTIR: The infrared spectrum provides functional group confirmation. A strong, sharp
absorption band characteristic of the C=N stretch is expected around 2220-2240 cm~1. A
strong C=0 stretch for the ester will be present around 1735-1750 cm~*. C-F and C-O
stretches will also be identifiable in the fingerprint region.

o Mass Spectrometry: GC-MS analysis will show a molecular ion peak (M*) corresponding to
the molecular weight of 283.3 m/z, confirming the compound's identity.[2]

Synthesis and Purification
Retrosynthetic Analysis

The most direct and industrially viable synthesis route involves the formation of the central
ester bond. This is achieved through the coupling of two key precursors: 4-propylbenzoic acid
and 4-cyano-3-fluorophenol. This disconnection is logical as both precursors are commercially
available or can be synthesized through well-established methods.

Proposed Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis using dicyclohexylcarbodiimide
(DCC) as a coupling agent, a method known for its efficiency and mild reaction conditions.

Reagents and Materials:
e 4-Propylbenzoic acid (1.0 eq)
¢ 4-Cyano-3-fluorophenol (1.0 eq)

» Dicyclohexylcarbodiimide (DCC, 1.1 eq)
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e 4-Dimethylaminopyridine (DMAP, 0.1 eq)
¢ Dichloromethane (DCM, anhydrous)

» Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

o Hexanes/Ethyl Acetate solvent system
Step-by-Step Methodology:

» Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stir bar and under an inert atmosphere (N2 or Ar), add 4-propylbenzoic acid (1.0 eq), 4-
cyano-3-fluorophenol (1.0 eq), and DMAP (0.1 eq).

» Dissolution: Dissolve the solids in anhydrous dichloromethane (approx. 10 mL per gram of
benzoic acid).

e Initiation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq)
in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15
minutes.

o Causality Note: Adding the DCC solution slowly at 0 °C is crucial to control the exothermic
reaction and minimize the formation of N-acylurea side products. DMAP acts as a catalyst
to accelerate the esterification.

e Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is
proceeding.

e Workup - Filtration: Upon completion (monitored by TLC), filter the reaction mixture through a
pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with a small
amount of DCM.
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o Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M
HCI (to remove any unreacted DMAP), saturated sodium bicarbonate solution (to remove

unreacted benzoic acid), and finally with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude solid is purified by flash column chromatography on silica
gel, typically using a hexanes/ethyl acetate gradient. This step is self-validating; fractions are
collected and analyzed by TLC to isolate the pure product.

e Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 4-cyano-
3-fluorophenyl 4-propylbenzoate as a white solid. Confirm identity and purity using the
spectroscopic methods outlined in Section 2.2.

Synthesis Workflow Diagram
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Caption: Esterification workflow for the synthesis of the target compound.

Core Applications and Structure-Property

Relationships
Application in Liquid Crystal Displays (LCDs)

The primary application for this compound is as a high-performance component in nematic
liquid crystal mixtures.[7][8] It is rarely used alone but is instead a critical part of complex
formulations designed to achieve specific operational parameters.[5] Its molecular structure
directly translates into key performance metrics.
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» High Dielectric Anisotropy (Ag): The strong dipole of the cyano group, combined with the
effects of the fluorine atom, leads to a high positive dielectric anisotropy. This is a measure of
the difference in dielectric permittivity parallel and perpendicular to the molecular axis. A high
At allows for a low threshold voltage (Vth), enabling low-power operation of the display.

o Wide Nematic Range: The balance between the rigid core and the flexible propyl tail helps to
create a material that maintains its nematic liquid crystal state over a broad temperature
range, ensuring reliable device performance from cold to hot environments.[5]

o Chemical and Photochemical Stability: The aromatic ester structure is robust, providing the
long-term stability required for modern displays that must operate for thousands of hours
without degradation.

4-Cyano-3-fluorophenyl
4-propylbenzoate
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Caption: Relationship between molecular structure and liquid crystal properties.

Intermediate in Advanced Synthesis
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Beyond materials science, 4-Cyano-3-fluorophenyl 4-propylbenzoate is a valuable building

block in organic synthesis.[3] Its defined structure with multiple functional groups allows it to be

incorporated into larger, more complex molecules. It is utilized in research and development

for:

Pharmaceuticals: As a key intermediate in the synthesis of novel therapeutic agents,
particularly in the development of anti-cancer and anti-inflammatory drugs.[3]

Agrochemicals: The compound is used in the creation of advanced pesticides and
herbicides, contributing to more effective crop protection solutions.[3]

Specialty Polymers: It can be incorporated into polymer backbones or used as an additive to
formulate advanced materials with enhanced durability and resistance.[3]

Safety, Handling, and Storage
Hazard Identification

The compound is classified as hazardous. Adherence to safety protocols is mandatory.

GHS Pictogram(s) Hazard Statement(s)

H302+H312+H332: Harmful if swallowed, in

contact with skin or if inhaled.[2] H315: Causes

lwaalt text

skin irritation.[2] H319: Causes serious eye

irritation.[2]

Recommended Handling Procedures

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety
goggles or a face shield, and a lab coat.

Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash
hands and skin thoroughly after handling.
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e In Case of Exposure:

o Skin: Take off contaminated clothing. Wash with plenty of water. If skin irritation occurs, get
medical advice.

o Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present
and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

o Ingestion/Inhalation: Call a POISON CENTER or doctor if you feel unwell.

Storage and Stability

o Storage: Store in a tightly closed container in a dry, well-ventilated place at room
temperature.[3]

 Stability: The compound is stable under recommended storage conditions.

Conclusion

4-Cyano-3-fluorophenyl 4-propylbenzoate is a highly engineered molecule whose value lies
in the precise arrangement of its functional groups. Its primary role as a component in liquid
crystal mixtures is well-established, where its structure directly contributes to the low-power,
high-stability performance of modern displays. Concurrently, its utility as a versatile
intermediate in the pharmaceutical and agrochemical industries underscores its broader
importance in advanced chemical synthesis. Proper understanding of its properties, synthesis,
and handling is essential for leveraging its full potential in both research and industrial
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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